molecular formula C15H14INO B291639 N-(4-ethylphenyl)-2-iodobenzamide

N-(4-ethylphenyl)-2-iodobenzamide

Cat. No.: B291639
M. Wt: 351.18 g/mol
InChI Key: QKXGAARXJWAVDZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group linked to a 4-ethyl-substituted aniline moiety. The 2-iodobenzamide scaffold is notable for its versatility in cross-coupling reactions and receptor-targeting properties, particularly in oncology imaging [[3], [4], [10-13]].

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

QKXGAARXJWAVDZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence reactivity, physical properties, and biological activity. Key comparisons include:

Compound Substituent(s) on Benzamide Key Properties/Applications References
N-(4-ethylphenyl)-2-iodobenzamide 2-iodo, 4-ethylphenyl Hypothesized utility in receptor targeting
N-(3-aminophenyl)-2-iodobenzamide 2-iodo, 3-aminophenyl Intermediate in synthesis; 1H NMR: δ 8.10 (d, J=8.0 Hz)
N-(4-fluorophenyl)-2-iodobenzamide 2-iodo, 4-fluorophenyl Lower yield (23%); yellow solid
N-(4-chlorophenyl)-2-iodobenzamide 2-iodo, 4-chlorophenyl Characterized via 1H/13C NMR (CDCl3)
2-Bromo-benzamide analogs 2-bromo Similar yield to 2-iodo but slower reaction kinetics

Key Findings :

  • Reactivity : 2-Iodobenzamides exhibit faster reaction kinetics in cross-coupling compared to brominated analogs, though yields remain comparable .
  • Synthetic Utility: Substituted benzamides (e.g., 3-aminophenyl, 4-chlorophenyl) serve as intermediates in modular synthesis of polyheterocycles .

Variations in the N-Aryl/Amine Group

The N-aryl or amine substituent modulates lipophilicity, receptor affinity, and pharmacokinetics:

Compound N-Substituent Applications References
N-(2-diethylaminoethyl)-4-iodobenzamide (IDAB) 4-iodo, diethylaminoethyl Melanoma imaging (Phase III trials)
N-(2-piperidinylaminoethyl)-4-iodobenzamide (IPAB) 4-iodo, piperidinylaminoethyl High sigma-1 receptor affinity (Ki = 6.0 nM)
N-(4-ethylphenyl)-4-fluorobenzamide (SW088799) 4-fluoro, 4-ethylphenyl Antidiabetic research; structural analog of SW088811
N-(4-hydroxyphenyl)-2-iodobenzamide 2-iodo, 4-hydroxyphenyl Lower yield (23%); polar derivative

Key Findings :

  • Receptor Targeting: Diethylaminoethyl or piperidinylaminoethyl groups enhance sigma-1 receptor binding, critical for melanoma imaging .

Physicochemical Properties

Melting points, Rf values, and spectral data vary with structural modifications:

Compound (Example from ) Melting Point (°C) Rf Value (Solvent System) References
N-(1-((2-Ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide (5h) 190–191 0.48 (30% EtOAc/petroleum ether)
N-(1-((2,3-Dimethoxybenzyl)amino)-4-methyl-1-oxopentan-2-yl)-2-iodobenzamide (5i) 156–157 0.45 (50% EtOAc/petroleum ether)
N-(4-chlorophenyl)-2-iodobenzamide — (1H NMR: δ 8.10, CDCl3)

Key Trends :

  • Melting Points : Bulky substituents (e.g., dimethoxybenzyl) lower melting points, reflecting reduced crystallinity .
  • Chromatography: Polar substituents (e.g., hydroxyl, amino) reduce Rf values in non-polar solvent systems .

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most widely documented method involves the reaction of 2-iodobenzoic acid with 4-ethylaniline under amidation conditions.

Critical Parameters

  • Solvent System : DCM optimizes acyl chloride stability and amine solubility.

  • Base : Triethylamine neutralizes HCl generated during amidation.

  • Catalyst : DMF accelerates acyl chloride formation.

Alternative Approaches and Methodological Insights

While the acyl chloride route predominates, other strategies merit discussion:

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance reaction rates in related amidation reactions. However, DCM is preferred here for its low polarity, which minimizes side reactions.

  • Temperature : Room temperature (20–25°C) suffices for complete conversion, avoiding thermal degradation of the iodine substituent.

Catalytic Systems

  • DMF as Catalyst : DMF (0.1% v/v) facilitates acyl chloride formation, critical for high yields.

  • Ligand-Free Conditions : Unlike Pd- or Cu-catalyzed couplings, this method requires no metal catalysts, simplifying purification.

Spectroscopic Characterization

¹H NMR Data (400 MHz, CDCl₃):

δ (ppm)MultiplicityIntegrationAssignment
7.88d (J = 8.0 Hz)1HAromatic H (C1)
7.54–7.47m4HAromatic H (C3, C4, C5, C6)
7.39t (J = 7.6 Hz)1HAromatic H (C2)
7.19d (J = 8.4 Hz)2HEthylphenyl H (C2', C6')
2.64q (J = 7.6 Hz)2HCH₂CH₃
1.23t (J = 7.6 Hz)3HCH₂CH₃

¹³C NMR Data (75.4 MHz, CDCl₃):

  • 167.1 ppm : Amide carbonyl (C=O).

  • 142.2–140.0 ppm : Aromatic carbons adjacent to iodine and ethyl groups.

  • 24.1 ppm : CH₂CH₃.

Infrared (IR) Spectroscopy :

  • 3418 cm⁻¹ : N-H stretch (amide).

  • 1653 cm⁻¹ : C=O stretch (amide I band).

  • 1599 cm⁻¹ : Aromatic C=C stretching.

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₅H₁₃INO [M+H]⁺ : 381.9935.

  • Observed : 381.9938.

Applications in Organic Synthesis

Sonogashira Coupling

This compound serves as a substrate in Pd-catalyzed Sonogashira reactions to generate o-(1-alkynyl)benzamides . For example, coupling with phenylacetylene under Pd(PPh₃)Cl₂/CuI catalysis yields alkynylated derivatives, pivotal in synthesizing bioactive heterocycles.

Building Block for Heterocycles

The iodine substituent enables participation in Ullmann-type couplings and cyclization reactions. In one study, analogous 2-iodobenzamides were cyclized to isoquinolone-4-carboxylic acids via Cu-catalyzed domino reactions .

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